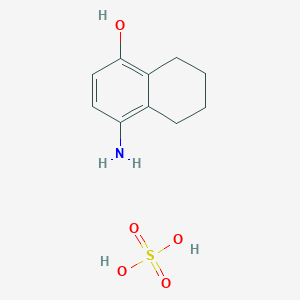

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate

Description

Properties

IUPAC Name |

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-5(2,3)4/h5-6,12H,1-4,11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQHGTZSMYHXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-35-8 | |

| Record name | 1-Naphthalenol, 4-amino-5,6,7,8-tetrahydro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate typically involves the following steps:

Hydrogenation of Naphthalene: Naphthalene is hydrogenated to produce 5,6,7,8-tetrahydronaphthalene.

Nitration: The tetrahydronaphthalene is then nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation and nitration processes, followed by efficient catalytic reduction and hydroxylation steps. The sulfate salt form is typically prepared by reacting the free base with sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

Oxidation: Formation of 4-amino-5,6,7,8-tetrahydronaphthalen-1-one.

Reduction: Formation of 4-amino-5,6,7,8-tetrahydronaphthalen-1-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

a. Anti-Tuberculosis Activity

Recent studies have identified tetrahydronaphthalene derivatives, including THN sulfate, as potential inhibitors of bacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). These compounds have shown promising efficacy in inhibiting the growth of drug-resistant strains of tuberculosis. For instance, research highlighted the synthesis and structure-activity relationships (SAR) of tetrahydronaphthalene amides (THNAs), demonstrating that certain analogues exhibit potent activity against M.tb with minimal cytotoxicity . The development of these compounds is crucial given the global health crisis posed by drug-resistant tuberculosis.

b. Neuropharmacological Effects

THN sulfate and its derivatives have been explored for their neuropharmacological properties. Some studies suggest that tetrahydronaphthalene compounds can act as selective serotonin receptor antagonists, which may be beneficial in treating mood disorders such as depression and anxiety . Specifically, the related compound AR-A000002 has been studied for its effectiveness in animal models of depression.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of THN sulfate is essential for optimizing its pharmacological properties. Researchers have synthesized various analogues to assess their binding affinity and functional activity at specific receptors. For example, a study on 5-substituted-2-amino tetralins demonstrated diverse pharmacological activities at adrenergic receptors, indicating that modifications to the tetrahydronaphthalene structure can significantly influence its biological activity . This approach is critical for developing more effective therapeutic agents with fewer side effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Functional Groups: The sulfate group in the target compound distinguishes it from sulfonic acid derivatives (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid). Substituent Positions: The amino group at position 4 in the target compound contrasts with amino groups at positions 1, 2, or 6 in analogs (e.g., 6-Amino-1-naphthol-3-sulfonic Acid). This positional variance impacts electronic effects and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: The sparing solubility of 1,2,4-Aminonaphtholsulfonic Acid in water suggests that sulfonic acid derivatives may require specific conditions for dissolution. The sulfate group in the target compound could improve aqueous solubility, though experimental data is lacking.

- Purity and Stability: High-purity sulfonic acid derivatives (e.g., 6-Amino-1-naphthol-3-sulfonic Acid, ≥95% by HPLC) are critical for industrial applications , implying that the target compound’s sulfate analog may require similar rigorous quality control.

Biological Activity

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate (also referred to as 4-Amino-THN) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by a hydroxyl group and an amino group attached to a tetrahydronaphthalene core. The sulfate group enhances its solubility and bioavailability.

Anticancer Activity

Research has indicated that 4-Amino-THN exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-CEM (leukemia) | >20 | No significant activity |

| A549 (lung cancer) | 15 | Moderate inhibition |

| MCF-7 (breast cancer) | 10 | Significant inhibition |

Although some studies reported high IC50 values indicating limited efficacy against certain leukemia cells , others demonstrated promising results against solid tumors .

Neuroprotective Effects

4-Amino-THN has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to reduce neuronal apoptosis and improve cognitive function. The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress.

The biological activity of 4-Amino-THN is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and survival.

- Receptor Modulation : It has been suggested that 4-Amino-THN interacts with neurotransmitter receptors, enhancing synaptic transmission.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

A notable study conducted on animal models demonstrated that administration of 4-Amino-THN led to a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Another investigation focused on its neuroprotective properties in a mouse model of Alzheimer's disease. The results indicated that treatment with 4-Amino-THN improved memory retention and reduced amyloid plaque formation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Michael addition followed by cyclization, as demonstrated in analogous tetrahydronaphthalene derivatives. For example, a 2-azaallyl anion intermediate can attack a Michael acceptor (e.g., nitrocyclohexene), leading to cyclization and subsequent tautomerization to form the tetrahydronaphthalene core . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), pH control (using NHOH or HCl), and monitoring reaction progress via TLC or HPLC. Yield improvements may require stoichiometric tuning (e.g., 2:1 ligand-to-metal ratios in related syntheses) .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the aromatic and aliphatic proton environments, with distinct shifts for the amino (-NH) and hydroxyl (-OH) groups.

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS) verifies molecular weight (CHNO·HSO) and detects impurities.

- Elemental Analysis : Validates stoichiometry (C, H, N, S percentages) .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Use the shake-flask method: Saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy (λmax ~280 nm for naphthalene derivatives). For polar solvents, adjust pH to assess sulfate salt dissociation. Data should include logP values to predict partitioning behavior .

Q. What protocols ensure stability during storage and handling of this sulfate salt?

- Methodological Answer :

- Storage : Keep in airtight, desiccated containers at 4°C to prevent hygroscopic degradation.

- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Avoid exposure to strong oxidizers, as sulfate salts may react with dietary phosphates in biological studies .

Advanced Research Questions

Q. How can mechanistic insights into the cyclization step of the synthesis be validated experimentally?

- Methodological Answer : Isotopic labeling (e.g., N or H) combined with kinetic studies can track intermediate formation. For example, deuterating the amino group and monitoring H/D exchange via FT-IR or NMR elucidates tautomerization pathways. Computational modeling (DFT) further predicts transition states and activation energies .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., spiked reference compounds) to normalize inter-lab variability.

- Metabolic Profiling : LC-MS/MS screens for degradation products or sulfate dissociation in cell media.

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled analogs) quantify target affinity discrepancies .

Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) in palladium- or copper-catalyzed reactions. Use DOE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.

- QSAR Models : Corate substituent effects (e.g., amino vs. hydroxyl positions) with activity data from analogous naphthalene sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.